molecular formula C24H25N3O3S B2536066 N-2,3-dihydro-1,4-benzodioxin-6-yl-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]thio}acetamide CAS No. 899911-44-5

N-2,3-dihydro-1,4-benzodioxin-6-yl-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]thio}acetamide

Número de catálogo B2536066
Número CAS: 899911-44-5
Peso molecular: 435.54
Clave InChI: HUSWRZYJZGRIBF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-2,3-dihydro-1,4-benzodioxin-6-yl-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]thio}acetamide is a useful research compound. Its molecular formula is C24H25N3O3S and its molecular weight is 435.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Enzyme Inhibitory Potential

A study by Abbasi et al. (2019) investigated the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties. The synthesized compounds showed significant inhibition against α-glucosidase and weak activity against acetylcholinesterase. The in vitro data were consistent with in silico molecular docking results (Abbasi et al., 2019).

Anti-Diabetic Properties

In 2023, Abbasi et al. synthesized a series of compounds to evaluate their anti-diabetic potentials. The compounds displayed weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting their potential as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).

Antibacterial and Antifungal Agents

A 2020 study by Abbasi et al. focused on the synthesis of various compounds with antibacterial and antifungal potentials. Some synthesized compounds demonstrated good antimicrobial potential with low hemolytic activity, indicating their suitability as therapeutic agents (Abbasi et al., 2020).

Antihypertensive Activity

Caroon et al. (1981) prepared compounds for screening as antihypertensive agents, including those with a 1,4-benzodioxane moiety. They found mixed alpha- and beta-adrenergic receptor blocking activity, contributing to blood pressure reduction (Caroon et al., 1981).

Antimicrobial and Antioxidant Agents

Naraboli and Biradar (2017) synthesized compounds with benzodiazepine, benzimidazole, benzothiazole, and indole moieties. These showed potent antimicrobial activity against various bacteria and fungi, along with significant antioxidant activity (Naraboli & Biradar, 2017).

Antibacterial Activity

Abbasi et al. (2016) synthesized N-substituted sulfonamides with benzodioxane moiety, demonstrating potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).

Chiral Synthons for Therapeutic Agents

Mishra et al. (2016) explored the application of enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid as chiral synthons for enantiospecific synthesis of various therapeutic agents. The study highlights the biocatalyst potential for efficient production of these enantiomers (Mishra et al., 2016).

Mecanismo De Acción

Target of Action

The primary targets of N-2,3-dihydro-1,4-benzodioxin-6-yl-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]thio}acetamide are cholinesterase enzymes . These enzymes are crucial in the nervous system as they break down acetylcholine, a neurotransmitter that plays a key role in muscle movement, pain responses, and cognitive functions .

Mode of Action

This compound interacts with its targets, the cholinesterase enzymes, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter .

Biochemical Pathways

The action of this compound affects the cholinergic pathway . By inhibiting cholinesterase enzymes, it disrupts the normal function of this pathway, leading to an accumulation of acetylcholine . The increased levels of acetylcholine can then influence various downstream effects, such as enhanced muscle movement, pain responses, and cognitive functions .

Pharmacokinetics

The pharmacokinetics of N-2,3-dihydro-1,4-benzodioxin-6-yl-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4The compound’s interaction with cholinesterase enzymes suggests that it may be distributed throughout the body, particularly in areas where these enzymes are abundant .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the nervous system. By inhibiting cholinesterase enzymes, it can enhance the effects of acetylcholine, potentially improving muscle movement, pain responses, and cognitive functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances that also interact with cholinesterase enzymes could potentially affect the compound’s efficacy . Additionally, factors such as pH and temperature could impact the stability of the compound .

Propiedades

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-16-4-6-17(7-5-16)22-23(27-24(26-22)10-2-3-11-24)31-15-21(28)25-18-8-9-19-20(14-18)30-13-12-29-19/h4-9,14H,2-3,10-13,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSWRZYJZGRIBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCCC3)N=C2SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.